1-(2-Aminopirimidin-5-IL)etanona

Descripción general

Descripción

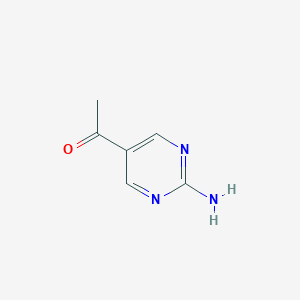

1-(2-Aminopyrimidin-5-YL)ethanone is a chemical compound with the molecular formula C6H7N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has several notable applications across different scientific disciplines:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules and heterocyclic compounds. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions .

Biology

- Precursor for Biologically Active Molecules : 1-(2-Aminopyrimidin-5-YL)ethanone is utilized in the synthesis of biologically active compounds. It has shown promise in developing pharmaceuticals targeting specific biological pathways.

Medicine

- Antimicrobial Activity : Research indicates that this compound possesses antitrypanosomal activity against Trypanosoma brucei rhodesiense and antiplasmodial activity against Plasmodium falciparum, making it a candidate for further investigation in treating diseases like African sleeping sickness and malaria .

Industrial Applications

- Material Development : The compound is explored for its potential in developing new materials and chemical processes, particularly in the pharmaceutical industry where novel drug formulations are crucial.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of 1-(2-Aminopyrimidin-5-YL)ethanone:

- A study published in Journal of Medicinal Chemistry explored its efficacy against Plasmodium falciparum, demonstrating significant antimalarial activity with IC50 values indicating potent effects at low concentrations.

- Another research article highlighted its role as a precursor in synthesizing novel heterocyclic compounds, which exhibited enhanced biological activities compared to traditional drugs.

Mecanismo De Acción

Target of Action

The primary targets of 1-(2-Aminopyrimidin-5-YL)ethanone are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .

Mode of Action

As research progresses, we will gain a better understanding of how this compound interacts with its targets and the changes that result from these interactions .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 1-(2-Aminopyrimidin-5-YL)ethanone’s action are currently unknown. As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 1-(2-Aminopyrimidin-5-YL)ethanone behaves in a biological system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(2-Aminopyrimidin-5-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of β-diketones (such as acetylacetone) with N-cyanoamidines or commercial N-cyanoguanidine (dicyandiamide) in the presence of nickel acetate (Ni(OAc)2) . This method is convenient for accessing o-aminopyrimidine ketones with an unsubstituted NH2 group.

Industrial Production Methods

While specific industrial production methods for 1-(2-Aminopyrimidin-5-YL)ethanone are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Aminopyrimidin-5-YL)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of 1-(2-Aminopyrimidin-5-YL)ethanone include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of 1-(2-Aminopyrimidin-5-YL)ethanone depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyrimidine derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Comparación Con Compuestos Similares

1-(2-Aminopyrimidin-5-YL)ethanone can be compared with other similar compounds, such as:

2-Aminopyrimidine: A simpler derivative with similar biological activities.

Pyrimidine derivatives: Various substituted pyrimidines with diverse applications in chemistry and medicine.

Indole derivatives: Compounds with a similar heterocyclic structure and broad biological activities.

The uniqueness of 1-(2-Aminopyrimidin-5-YL)ethanone lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Actividad Biológica

1-(2-Aminopyrimidin-5-YL)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

1-(2-Aminopyrimidin-5-YL)ethanone, with the chemical formula C7H8N2O, is characterized by a pyrimidine ring substituted with an amino group and an ethanone moiety. Its structure allows for various interactions within biological systems, making it a candidate for therapeutic applications.

Biological Activity Overview

Research indicates that 1-(2-Aminopyrimidin-5-YL)ethanone exhibits several biological activities, particularly against parasitic infections. Its efficacy has been studied in relation to:

- Antitrypanosomal Activity : The compound has shown potential against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness.

- Antiplasmodial Activity : It has also demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria.

The precise mechanism of action for 1-(2-Aminopyrimidin-5-YL)ethanone remains under investigation. However, it is believed to interact with specific enzymes or receptors that are crucial for the survival and replication of pathogens.

Target Identification

Current research is ongoing to identify the specific molecular targets of this compound. Understanding these targets is essential for elucidating its pharmacological effects and optimizing its therapeutic potential.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and systemic circulation of 1-(2-Aminopyrimidin-5-YL)ethanone. Factors such as absorption, distribution, metabolism, and excretion (ADME) are being explored to determine how effectively the compound reaches its site of action.

Table 1: Biological Activities of 1-(2-Aminopyrimidin-5-YL)ethanone

| Activity Type | Target Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitrypanosomal | Trypanosoma brucei rhodesiense | <10 | |

| Antiplasmodial | Plasmodium falciparum | <10 | |

| Kinase Inhibition | Various kinases | Varies |

Comparative Analysis with Similar Compounds

1-(2-Aminopyrimidin-5-YL)ethanone can be compared with other aminopyrimidine derivatives to assess its relative potency and selectivity against various biological targets.

Table 2: Comparison of Aminopyrimidine Derivatives

| Compound | Antitrypanosomal Activity (IC50 µM) | Antiplasmodial Activity (IC50 µM) |

|---|---|---|

| 1-(2-Aminopyrimidin-5-YL)ethanone | <10 | <10 |

| 1-(4-Aminopyrimidin-5-YL)ethanone | <20 | <15 |

| 1-(4-Aminopyrimidin-5-yl)methanone | >50 | >50 |

Propiedades

IUPAC Name |

1-(2-aminopyrimidin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVRMDUESKFUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560359 | |

| Record name | 1-(2-Aminopyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124491-42-5 | |

| Record name | 1-(2-Aminopyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.